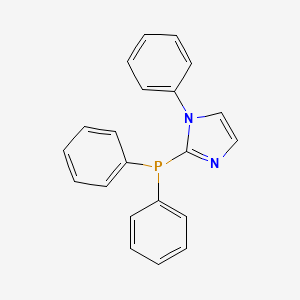
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is an organic compound that belongs to the class of furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The cyano, dihexyl, and methyl groups can be introduced through various substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled conditions such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano groups or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of advanced materials such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Cyano-5,5-dipropyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
- (3-Cyano-5,5-dibutyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
Uniqueness
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is unique due to its specific substituents, which can influence its chemical properties and potential applications. The length of the hexyl chains, for example, might affect its solubility and reactivity compared to similar compounds with shorter alkyl chains.
Propiedades
Número CAS |
613667-68-8 |
|---|---|
Fórmula molecular |
C21H29N3O |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-(3-cyano-5,5-dihexyl-4-methylfuran-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C21H29N3O/c1-4-6-8-10-12-21(13-11-9-7-5-2)17(3)19(16-24)20(25-21)18(14-22)15-23/h4-13H2,1-3H3 |
Clave InChI |
VQYNTQJRAWJBPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C(=C(C(=C(C#N)C#N)O1)C#N)C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
